molecular formula C18H20N2O2 B7468039 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

Cat. No. B7468039
M. Wt: 296.4 g/mol
InChI Key: ATSZGLONHIMUJY-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. MPHP is a psychoactive substance that has been found to exhibit stimulant effects, and it has been associated with a range of physiological and biochemical effects.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with the stimulant effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been associated with increased heart rate, blood pressure, and body temperature. It has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit stimulant effects, which can be useful in investigating the dopaminergic system. However, 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has a high potential for abuse and addiction, which can limit its use in laboratory experiments.

Future Directions

There are several future directions for research involving 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide. One area of research is investigating the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction. Another area of research is investigating the long-term effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide use on the dopaminergic system and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide and its potential pharmacological properties.

Synthesis Methods

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 3-methoxyphenylacetonitrile with phenylmagnesium bromide, followed by reaction with pyrrolidine-1-carboxylic acid. Another method involves the reaction of 3-methoxybenzyl chloride with pyrrolidine-1-carboxamide in the presence of a base. These methods have been used to produce 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in both laboratory and industrial settings.

Scientific Research Applications

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been used in scientific research to investigate its potential pharmacological properties. It has been found to exhibit stimulant effects and has been associated with increased locomotor activity and hyperthermia in animal models. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. This has led to investigations into the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-16-10-5-7-14(13-16)17-11-6-12-20(17)18(21)19-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZGLONHIMUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

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